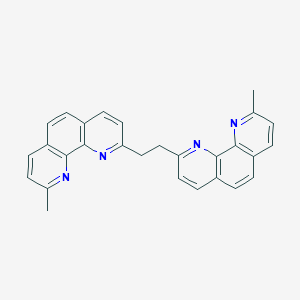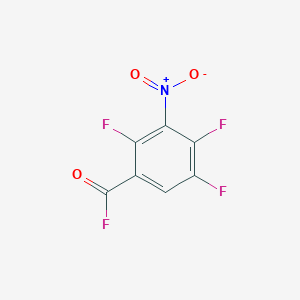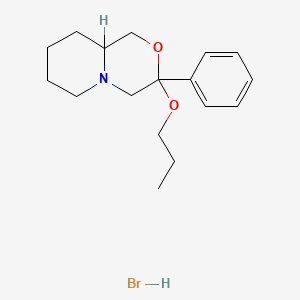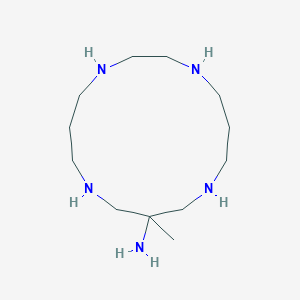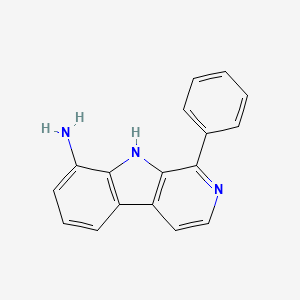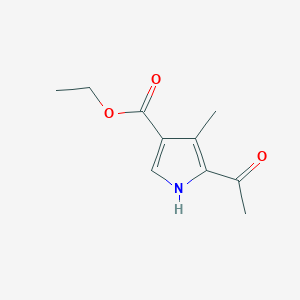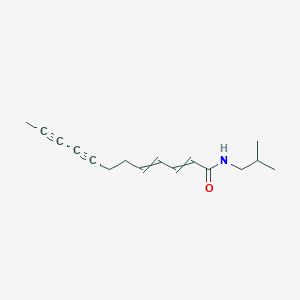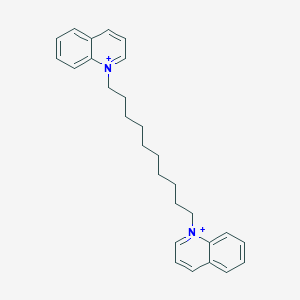
1-(10-Quinolin-1-ium-1-yldecyl)quinolin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10-Quinolin-1-ium-1-yldecyl)quinolin-1-ium is a compound that belongs to the class of quinolinium salts. Quinolinium salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound. The quinoline structure is known for its stability and reactivity, making it a valuable scaffold in synthetic chemistry.
Preparation Methods
The synthesis of 1-(10-Quinolin-1-ium-1-yldecyl)quinolin-1-ium typically involves the quaternization of quinoline derivatives. One common method involves the reaction of quinoline with a decyl halide under basic conditions to form the desired quaternary ammonium salt. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the reaction mixture is heated to facilitate the formation of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-(10-Quinolin-1-ium-1-yldecyl)quinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the quinoline ring, leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides. .
Scientific Research Applications
1-(10-Quinolin-1-ium-1-yldecyl)quinolin-1-ium has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: Due to its potential biological activities, the compound is being explored as a lead compound for the development of new therapeutic agents. It has shown promise in preclinical studies for the treatment of various diseases.
Industry: The compound is used in the development of materials with specific properties, such as conductivity, fluorescence, and stability. .
Mechanism of Action
The mechanism of action of 1-(10-Quinolin-1-ium-1-yldecyl)quinolin-1-ium involves its interaction with specific molecular targets. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. It can also interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-(10-Quinolin-1-ium-1-yldecyl)quinolin-1-ium can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug that also contains a quinoline moiety. Unlike this compound, chloroquine is primarily used for its antimalarial properties.
Quinoline N-oxide: A derivative of quinoline that is used as an intermediate in organic synthesis. It differs from this compound in its oxidation state and reactivity.
Isoquinoline: A structural isomer of quinoline that has different chemical properties and applications. .
Properties
CAS No. |
113545-39-4 |
|---|---|
Molecular Formula |
C28H34N2+2 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
1-(10-quinolin-1-ium-1-yldecyl)quinolin-1-ium |
InChI |
InChI=1S/C28H34N2/c1(3-5-11-21-29-23-13-17-25-15-7-9-19-27(25)29)2-4-6-12-22-30-24-14-18-26-16-8-10-20-28(26)30/h7-10,13-20,23-24H,1-6,11-12,21-22H2/q+2 |
InChI Key |
YZDRSBRUONQQBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CCCCCCCCCC[N+]3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


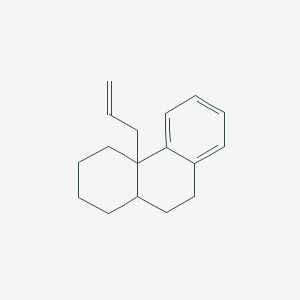
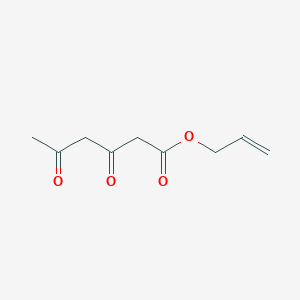
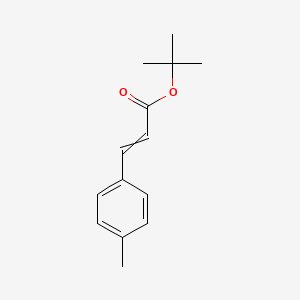
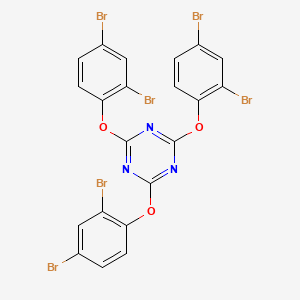
![2,2'-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane)](/img/structure/B14290935.png)
![4-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2,5-dimethoxyphenol](/img/structure/B14290937.png)
